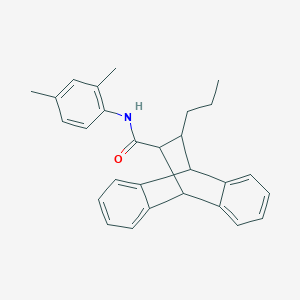![molecular formula C33H30N4O2S B388565 ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388565.png)
ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a phthalazine-thiadiazole core, which is known for its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, phenyl derivatives, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of such complex compounds often requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as high-pressure reactors, continuous flow systems, and automated synthesis platforms. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate: A similar compound with slight variations in the substituents or ring structure.
Spiro Compounds: Other spiro compounds with different core structures or functional groups.
Uniqueness
The uniqueness of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C33H30N4O2S |
|---|---|
Peso molecular |
546.7g/mol |
Nombre IUPAC |
ethyl 4'-(2,5-dimethylphenyl)-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C33H30N4O2S/c1-5-39-32(38)31-35-37(26-19-16-22(2)17-20-26)33(40-31)29-14-10-9-13-27(29)30(28-21-23(3)15-18-24(28)4)34-36(33)25-11-7-6-8-12-25/h6-21H,5H2,1-4H3 |
Clave InChI |
CFEUPBDKDNMICV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)C |
SMILES canónico |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(3,4-dichlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B388482.png)
![6-Amino-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B388484.png)
![2-methoxy-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B388486.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
![(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B388491.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)benzamide](/img/structure/B388492.png)

![N-(2-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B388494.png)


![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B388499.png)
![2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B388501.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B388503.png)
![(2E)-2-{(2E)-[1-(biphenyl-4-yl)ethylidene]hydrazinylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B388504.png)
